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Introduction

AZD2423 is a potent, selective, and orally bioavailable non-competitive negative allosteric
modulator of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand,
monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of
monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the
pathophysiology of various inflammatory and neuropathic pain conditions.[5] AZD2423 was
developed to antagonize this pathway and has been investigated for its therapeutic potential,
particularly in the context of neuropathic pain. This technical guide provides a comprehensive
overview of the pharmacology of AZD2423, including its mechanism of action, in vitro and in
Vvivo properties, and key experimental protocols.

Mechanism of Action

AZD2423 functions as a negative allosteric modulator of CCR2, meaning it binds to a site on
the receptor distinct from the orthosteric site where the endogenous ligand CCL2 binds. This
binding event induces a conformational change in the receptor that reduces its ability to be
activated by CCL2, thereby inhibiting downstream signaling cascades.

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of
G-proteins, leading to downstream signaling through various pathways, including the
phosphatidylinositol 3-kinase (P13K)/Akt pathway, the Janus kinase (JAK)/signal transducer
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and activator of transcription (STAT) pathway, and the mitogen-activated protein kinase (MAPK)
pathway. These pathways collectively regulate cellular processes such as chemotaxis,
proliferation, survival, and cytokine production. By negatively modulating CCR2, AZD2423
effectively dampens these inflammatory and pro-nociceptive signals.
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Caption: CCR2 Signaling Pathway and Inhibition by AZD2423.
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Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of
AZD2423.

Table 1: In Vitro Activity and Selectivity of AZD2423

Parameter Species Assay Value Reference
CCR2 Binding Radioligand

Human o 2.6 nM
IC50 Binding
CCR2 Caz* Flux Calcium

Human 1.2 nM
IC50 Mobilization
CCR2 THP-1 Cell

_ Human o 4.4 nM

Chemotaxis IC50 Migration
Human Whole L-selectin

Human ) 1.3 nM
Blood A2 Shedding
CCR5 Chemotaxis

) Human 316 nM
Chemotaxis IC50 Assay
GPCR Selectivity Human Various >100-fold
Electrophysiolo
hERG IC50 - Py g 90 uM
y

Rat CCR2 Ca2* Calcium

Rat 607 nM
Flux 1C50 Mobilization

Table 2: Physicochemical and Pharmacokinetic Properties of AZD2423
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Parameter Value Species Reference
Molecular Weight 425.93 g/mol
logD7.4 1.85
pKa 7.9
Aqueous Solubility
13.2 uM
(pH 7.4)
Plasma Protein
o 47% Human
Binding (% free)
42% Rat
35% Dog
Clearance (CL) 21 mL/min/kg Rat
4 mL/min/kg Dog
Oral Bioavailability
16% Rat
(%)
71% Dog

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
pharmacological data. The following sections outline the protocols for the principal assays used
to characterize AZD2423.

Experimental Workflow for Preclinical Evaluation
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Caption: Preclinical to Clinical Workflow for AZD2423.
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CCR2 Radioligand Binding Assay

This assay determines the affinity of AZD2423 for the CCR2 receptor.

e Cell Membrane Preparation: Membranes are prepared from cells overexpressing human
CCR2 (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a lysis buffer, and
centrifuged to pellet the membranes. The membrane pellet is then resuspended and stored
at -80°C.

e Assay Protocol:

o In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgClz, 0.1% CHAPS, pH
7.4), cell membranes, and varying concentrations of AZD2423.

o Add a constant concentration of a radiolabeled CCR2 ligand (e.g., [3H]-INCB-3344 or [3H]-
CCR2-RA).

o Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to
reach equilibrium.

o Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound
from free radioligand.

o Wash the filters with ice-cold wash buffer.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: The IC50 value (concentration of AZD2423 that inhibits 50% of specific
radioligand binding) is determined by non-linear regression analysis of the competition
binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of AZD2423 to inhibit CCL2-induced intracellular
calcium release.

o Cell Preparation: Use a cell line endogenously expressing or engineered to express CCR2
(e.g., THP-1 or HEK293-CCR?2).
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e Dye Loading:
o Plate the cells in a black, clear-bottom 96-well plate.

o Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate
buffer.

o Incubate for approximately 1 hour at 37°C in the dark to allow for dye uptake and de-
esterification.

e Assay Protocol:
o Wash the cells to remove excess dye.
o Pre-incubate the cells with varying concentrations of AZD2423 or vehicle control.
o Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
o Establish a stable baseline fluorescence reading.

o Inject a solution of CCL2 at a concentration that elicits a submaximal response (e.g.,
ECso).

o Record the fluorescence intensity over time.

o Data Analysis: The increase in fluorescence upon CCL2 stimulation corresponds to the
intracellular calcium concentration. The inhibitory effect of AZD2423 is quantified by
measuring the reduction in the CCL2-induced fluorescence signal and calculating the 1C50
value.

Chemotaxis Assay

This assay assesses the ability of AZD2423 to block the migration of cells towards a CCL2
gradient.

o Cell Preparation: Use a monocytic cell line that expresses CCR2, such as THP-1.

e Assay Setup:
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Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane

[e]

(typically 5 um pores for monocytes).

In the lower chamber, add assay medium containing various concentrations of CCL2 as

[e]

the chemoattractant.

Pre-incubate THP-1 cells with different concentrations of AZD2423 or vehicle.

[e]

(¢]

Add the pre-incubated cells to the upper chamber.

¢ Incubation and Quantification:

o

Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow for cell migration.

[¢]

After incubation, remove the non-migrated cells from the upper surface of the membrane.

[¢]

Fix and stain the migrated cells on the lower surface of the membrane.

[e]

Quantify the number of migrated cells by microscopy and cell counting or by using a
fluorescent dye and a plate reader.

o Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell
migration against the concentration of AZD2423.

In Vivo Pharmacodynamic and Efficacy Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This is a widely used preclinical
model to evaluate the efficacy of analgesics.

e Surgical Procedure:
o Anesthetize a rat or mouse.
o Make an incision at the mid-thigh level to expose the sciatic nerve.

o Loosely tie four ligatures (e.g., chromic gut) around the sciatic nerve at approximately 1
mm intervals. The ligatures should constrict the nerve without arresting epineural blood
flow.
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o Close the incision with sutures.

o Behavioral Testing:

o Allow the animals to recover for several days to a week, during which they will develop
signs of neuropathic pain.

o Assess pain behaviors such as mechanical allodynia (pain response to a normally non-
painful stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity
to heat) using a plantar test apparatus.

o Administer AZD2423 or vehicle orally and measure the reversal of allodynia and
hyperalgesia at different time points post-dosing.

o Data Analysis: The efficacy of AZD2423 is determined by its ability to significantly increase
the paw withdrawal threshold in the von Frey test or the paw withdrawal latency in the
plantar test compared to vehicle-treated animals.

Monocyte Quantification by Flow Cytometry: This method is used to assess target engagement
by measuring the reduction in circulating monocytes.

o Sample Collection: Collect whole blood samples from subjects at baseline and at various
time points after AZD2423 administration.

e Staining:

o

Aliquot whole blood into tubes.

[e]

Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets. A typical
panel would include antibodies against CD14 and CD16.

[e]

Incubate to allow for antibody binding.

o

Lyse the red blood cells using a lysis buffer.
e Flow Cytometry Analysis:

o Acquire the samples on a flow cytometer.
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o Gate on the monocyte population based on their forward and side scatter characteristics.

o Further gate on CD14+ and CD16+ populations to identify classical (CD14++CD16-),
intermediate (CD14++CD16+), and non-classical (CD14+CD16++) monocytes.

o Data Analysis: The absolute count or percentage of each monocyte subset is determined.
The pharmacodynamic effect of AZD2423 is assessed by the reduction in the number of
circulating monocytes, particularly the classical and intermediate subsets which are known to
be CCR2-dependent for their egress from the bone marrow.

Clinical Development and Outcomes

AZD2423 has been evaluated in Phase Il clinical trials for the treatment of posttraumatic
neuralgia and painful diabetic neuropathy. In these studies, administration of AZD2423 at
doses of 20 mg and 150 mg once daily for 28 days demonstrated evidence of target
engagement, as indicated by a dose-dependent increase in plasma CCL2 levels and a
reduction in mean monocyte counts (approximately -30% with the 150 mg dose). However,
despite these pharmacodynamic effects, the trials did not meet their primary efficacy endpoints
of significantly reducing average pain scores compared to placebo. There were some trends
towards improvement in certain secondary measures of neuropathic pain symptoms. The
compound was generally well-tolerated with an adverse event profile similar to placebo. The
disconnect between preclinical efficacy in rodent models and the lack of robust analgesia in
human trials highlights the translational challenges in pain research and drug development.

Conclusion

AZD2423 is a well-characterized, potent, and selective non-competitive negative allosteric
modulator of CCR2 with demonstrated target engagement in both preclinical species and
humans. While it showed promise in animal models of neuropathic pain, it did not translate to
significant clinical efficacy in patients with posttraumatic neuralgia or painful diabetic
neuropathy. The comprehensive pharmacological data and detailed experimental protocols
presented in this guide provide a valuable resource for researchers in the fields of chemokine
biology, inflammation, and pain, and may aid in the development of future CCR2-targeted
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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